

Introduction: The Significance of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde*

CAS No.: 20035-42-1

Cat. No.: B1637726

[Get Quote](#)

Substituted benzaldehydes are a cornerstone of organic synthesis and medicinal chemistry. Their versatile reactivity, stemming from the aldehyde, hydroxyl, and other ring substituents, makes them invaluable precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The methoxy group (-OCH₃), in particular, is a prevalent feature in many natural products and approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde belongs to a class of brominated phenolic compounds. Marine algae, for instance, are a rich source of such molecules, which have been shown to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[2] The specific arrangement of two bromine atoms, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold of the title compound suggests a unique electronic and steric profile, making it a compelling candidate for investigation in drug discovery programs.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the first step in any rigorous scientific investigation. The key identifiers and computed physicochemical properties for **2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde** are summarized below.

- IUPAC Name: **2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde**[\[3\]](#)
- InChIKey: NEQRDPRMCZPVJM-UHFFFAOYSA-N[\[3\]](#)
- CAS Number: 20035-42-1[\[3\]](#)[\[4\]](#)
- Canonical SMILES: COC1=CC(=C(C(=C1O)C=O)Br)Br[\[3\]](#)
- Molecular Formula: C8H6Br2O3[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	309.94 g/mol	[3] [4] [5]
XLogP3	2.9	[3] [4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]
Exact Mass	307.86837 Da	[3]
Heavy Atom Count	13	[4]

The XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting the compound may possess reasonable cell membrane permeability, a crucial attribute for intracellular drug targets.

Synthesis and Characterization

While commercial suppliers exist, an understanding of the synthetic route is critical for enabling structural modifications and creating analogues for structure-activity relationship (SAR) studies. Below is a proposed synthetic protocol based on established organo-halogen chemistry. The strategy involves the regioselective dibromination of a commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde.

Proposed Synthetic Protocol

Reaction: Electrophilic Aromatic Bromination of 2-hydroxy-5-methoxybenzaldehyde.

Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[6] In the precursor, the para position is blocked by the methoxy group. The two ortho positions (C3 and C6, with C1 being the aldehyde-bearing carbon) are available. However, the aldehyde group is deactivating. The position ortho to the hydroxyl and meta to the aldehyde (C3) is highly activated. The second bromine is anticipated to add at the other activated position (C2 of the final product, which is C3 of the starting material after renumbering), driven by the powerful directing effect of the hydroxyl group.

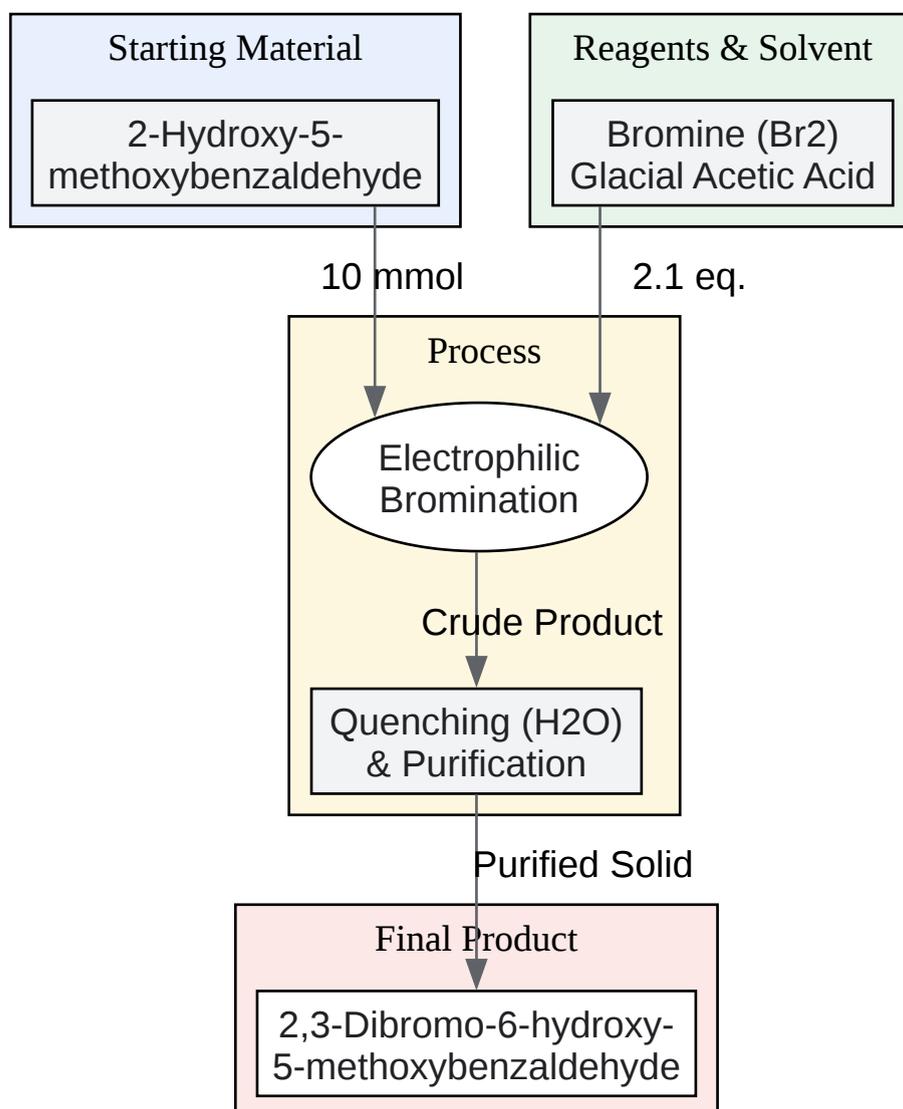
Step-by-Step Methodology:

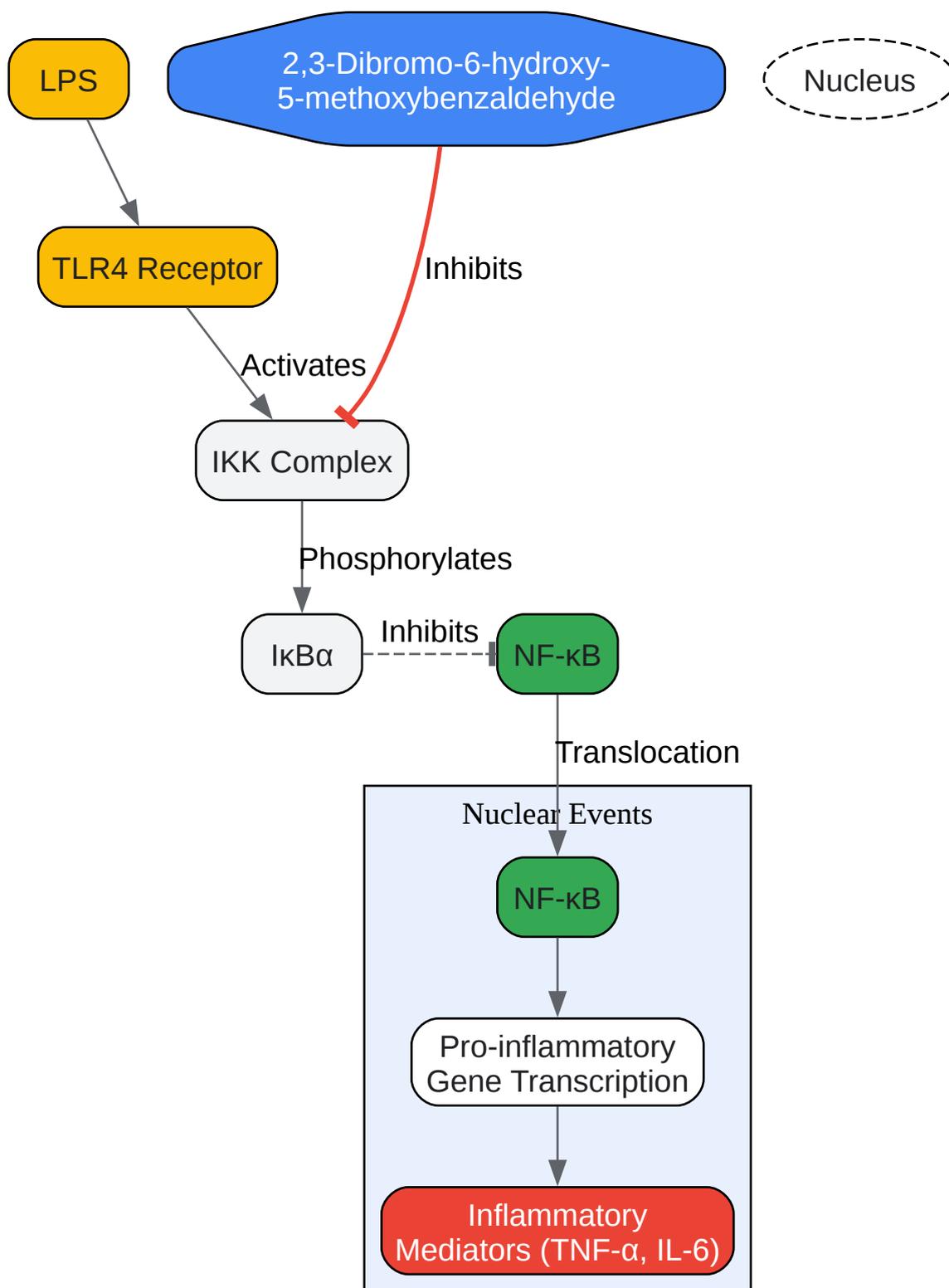
- **Dissolution:** In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) in 50 mL of glacial acetic acid.
- **Bromination:** While stirring at room temperature, slowly add a solution of bromine (1.1 mL, 21 mmol, 2.1 equivalents) in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic and the color will change to a deep orange-red.
- **Reaction Monitoring:** Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting material is consumed.
- **Quenching:** Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate should form.
- **Workup:** Stir the aqueous suspension for 30 minutes, then add a saturated solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
- **Purification:** Dry the crude solid under vacuum. Recrystallize the product from an ethanol/water mixture to yield pure **2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde** as a

solid.

- Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
 - ^1H NMR: To confirm the proton environment. The disappearance of two aromatic proton signals from the starting material and the presence of a single aromatic proton singlet are expected.
 - ^{13}C NMR: To confirm the carbon skeleton.
 - FT-IR: To identify functional groups. Characteristic peaks for the phenolic -OH, aldehyde C=O (around 1660 cm^{-1} due to hydrogen bonding), and C-Br stretches are expected.[7][8]
 - Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Synthetic Workflow Diagram





[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB pathway by the title compound.

Conclusion and Future Directions

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a multifaceted compound with a well-defined chemical structure and promising, albeit inferred, biological activity. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are amenable to drug development.

Future research should focus on:

- **Biological Validation:** Performing *in vitro* assays to confirm the anti-inflammatory activity and elucidate the precise molecular targets within the NF- κ B and MAPK pathways.
- **In Vivo Efficacy:** Evaluating the compound's performance in animal models of inflammatory diseases.
- **SAR Studies:** Synthesizing analogues by modifying the substitution pattern of the bromine, hydroxyl, and methoxy groups to optimize potency and selectivity.
- **Application in MCR:** Utilizing the aldehyde functionality as a handle in multicomponent reactions (MCRs) to rapidly generate libraries of complex, drug-like molecules for broader screening campaigns. [9] This technical guide establishes **2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde** as a molecule of considerable interest, laying the groundwork for its further exploration and potential development as a novel therapeutic agent.

References

- PubChem. (n.d.). **2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde**. National Center for Biotechnology Information. Retrieved February 19, 2026, from [[Link](#)]
- Matrix Fine Chemicals. (n.d.). 2,3-DIBROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved February 19, 2026, from [[Link](#)]
- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved February 19, 2026, from [[Link](#)]
- ChemSrc. (n.d.). 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum. Retrieved February 19, 2026, from [[Link](#)]

- Jo, E., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. MDPI. Retrieved February 19, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 19, 2026, from [\[Link\]](#)
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Kirk, K. L. (1999). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. Retrieved February 19, 2026, from [\[Link\]](#)
- Derikvand, F., & Kolbadinezhad, S. M. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry. Retrieved February 19, 2026, from [\[Link\]](#)
- ChemUniverse. (n.d.). 2,3-DIBROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE. Retrieved February 19, 2026, from [\[Link\]](#)
- Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [\[Link\]](#)
- Ghashghaei, O., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines. Retrieved February 19, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. The role of the methoxy group in approved drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | C₈H₆Br₂O₃ | CID 5039109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. echemi.com \[echemi.com\]](#)
- [5. scbt.com \[scbt.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. diposit.ub.edu \[diposit.ub.edu\]](#)
- To cite this document: BenchChem. [Introduction: The Significance of Substituted Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1637726#inchi-key-for-2-3-dibromo-6-hydroxy-5-methoxybenzaldehyde\]](https://www.benchchem.com/product/b1637726#inchi-key-for-2-3-dibromo-6-hydroxy-5-methoxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com